Cas no 868216-74-4 (1-(4-bromobenzenesulfonyl)-2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
1-(4-bromobenzenesulfonyl)-2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole, 1-[(4-bromophenyl)sulfonyl]-2-[[(3-fluorophenyl)methyl]thio]-4,5-dihydro-
- CHEMBL1362454
- MLS001201712
- AKOS024609582
- SMR000806230
- 868216-74-4
- F1804-0046
- 1-(4-bromophenyl)sulfonyl-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole
- HMS2976G10
- 1-((4-bromophenyl)sulfonyl)-2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole
- 1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- 1-(4-bromobenzenesulfonyl)-2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
-
- Inchi: 1S/C16H14BrFN2O2S2/c17-13-4-6-15(7-5-13)24(21,22)20-9-8-19-16(20)23-11-12-2-1-3-14(18)10-12/h1-7,10H,8-9,11H2
- InChI Key: CRYLNEHMVLUTIW-UHFFFAOYSA-N
- SMILES: C1(SCC2=CC=CC(F)=C2)N(S(C2=CC=C(Br)C=C2)(=O)=O)CCN=1
Computed Properties
- Exact Mass: 427.96641g/mol
- Monoisotopic Mass: 427.96641g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 559
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 83.4Ų
Experimental Properties
- Density: 1.58±0.1 g/cm3(Predicted)
- Boiling Point: 530.1±60.0 °C(Predicted)
- pka: -3.58±0.60(Predicted)
1-(4-bromobenzenesulfonyl)-2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1804-0046-2μmol |
1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
868216-74-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1804-0046-5μmol |
1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
868216-74-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1804-0046-10μmol |
1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
868216-74-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1804-0046-20μmol |
1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
868216-74-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1804-0046-1mg |
1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
868216-74-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1804-0046-2mg |
1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
868216-74-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1804-0046-3mg |
1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
868216-74-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1804-0046-4mg |
1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
868216-74-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1804-0046-5mg |
1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
868216-74-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1804-0046-10mg |
1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
868216-74-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
1-(4-bromobenzenesulfonyl)-2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1-(4-bromobenzenesulfonyl)-2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
Research Briefing on 1-(4-bromobenzenesulfonyl)-2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS: 868216-74-4)
The compound 1-(4-bromobenzenesulfonyl)-2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS: 868216-74-4) has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug development.
Recent studies have focused on the synthesis and optimization of 1-(4-bromobenzenesulfonyl)-2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole. Researchers have employed advanced synthetic methodologies, such as multi-step organic reactions and catalytic processes, to achieve high yields and purity. The compound's unique structural features, including the bromobenzenesulfonyl and fluorophenylmethylsulfanyl moieties, contribute to its reactivity and potential as a scaffold for further derivatization.
In terms of biological activity, preliminary in vitro studies have demonstrated that this compound exhibits promising inhibitory effects on specific enzymatic targets. For instance, it has shown moderate to strong activity against certain kinases and proteases, which are implicated in various disease pathways. These findings suggest that 1-(4-bromobenzenesulfonyl)-2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole could serve as a lead compound for the development of novel therapeutics targeting these enzymes.
Further investigations into the mechanism of action have revealed that the compound interacts with the active sites of target enzymes through non-covalent interactions, such as hydrogen bonding and hydrophobic effects. Molecular docking studies have provided insights into the binding modes, highlighting the importance of the bromobenzenesulfonyl group for anchoring the compound within the enzyme's active site. These computational findings are supported by experimental data, including kinetic assays and crystallographic analyses.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties, such as solubility, stability, and bioavailability. Current research efforts are directed toward structural modifications to enhance these properties while maintaining or improving the compound's biological activity. For example, introducing hydrophilic substituents or altering the sulfonyl group's electronic properties are among the strategies being explored.
In conclusion, 1-(4-bromobenzenesulfonyl)-2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole represents a promising candidate for further drug development. Its unique chemical structure and demonstrated biological activity make it a valuable tool for studying enzyme inhibition and designing new therapeutic agents. Ongoing research will likely focus on optimizing its properties and expanding its applications in medicinal chemistry.
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